4-Bromo-3-isopropoxyaniline
Overview
Description
4-Bromo-3-isopropoxyaniline is a solid compound with a light yellow to beige color. It has a molecular formula of C9H12BrNO .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-isopropoxyaniline consists of a bromine atom (Br), an isopropoxy group (iPrO), and an amine group (NH2) attached to a benzene ring . The average mass of the molecule is 230.102 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-isopropoxyaniline are not detailed in the retrieved data, bromoanilines like this compound can undergo various reactions. For instance, 4-Bromoaniline can be used in the Sandmeyer reaction, which involves treatment with concentrated sulfuric acid and sodium nitrite, then potassium iodide .Scientific Research Applications
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α-Bromination Reaction on Acetophenone Derivatives
- Field : Organic Chemistry
- Application : This study focused on the α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
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Synthesis of 3-(Bromoacetyl)coumarins
- Field : Organic Chemistry
- Application : 3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
- Method : The synthesis of 3-(bromoacetyl)coumarin derivatives involves various chemical reactions .
- Results : These compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
properties
IUPAC Name |
4-bromo-3-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESMYFMQFQGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-isopropoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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